![molecular formula C10H12N2O2S B1415733 2-(propylsulfonyl)-1H-benzimidazole CAS No. 30192-38-2](/img/structure/B1415733.png)
2-(propylsulfonyl)-1H-benzimidazole
Overview
Description
2-(propylsulfonyl)-1H-benzimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. This benzimidazole derivative has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization in Pharmaceutical Applications
2-(Propylsulfonyl)-1H-benzimidazole is a key impurity in Albendazole, a broad-spectrum anthelmintic drug. Its presence is crucial in understanding the quality and safety of drug products. The synthesis and characterization of such impurities are essential for maintaining the integrity of active pharmaceutical ingredients (APIs) (Kalas, Patil, Jadhav, & Bhattacharya, 2016).
Antibacterial and Anticancer Properties
Benzimidazole derivatives, including those related to 2-(propylsulfonyl)-1H-benzimidazole, demonstrate significant potential in treating microbial infections and inhibiting tumors. These compounds have shown effectiveness against pathogenic bacteria and human liver cancer cell lines, illustrating their versatile clinical applications (Khalifa et al., 2018).
DNA Binding and Cytotoxicity
Some benzimidazole compounds, closely related to 2-(propylsulfonyl)-1H-benzimidazole, bind effectively to DNA and show cytotoxic effects against various cancer cell lines. These compounds can intercalate with DNA and induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Paul et al., 2015).
Antimicrobial Activity
Benzimidazole derivatives, including structures similar to 2-(propylsulfonyl)-1H-benzimidazole, exhibit promising antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in treating infections (Ashraf et al., 2016).
Nonlinear Optical Properties
N-1-sulfonyl substituted derivatives of benzimidazoles, related to 2-(propylsulfonyl)-1H-benzimidazole, have been studied for their nonlinear optical (NLO) properties. These studies suggest potential applications in modern hi-tech fields, such as telecommunications and laser technologies (Aslam et al., 2022).
Anti-Inflammatory Potential
Benzimidazole derivatives show promising results as anti-inflammatory agents. Their structure–activity relationship (SAR) analysis indicates significant potential in designing new anti-inflammatory drugs, providing insights for future pharmaceutical developments (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
Fluorescent Chemosensor Applications
Benzimidazole-integrated derivatives have been used as efficient chemosensors for detecting aluminum ions. These sensors demonstrate high selectivity and sensitivity, suggesting their potential use in environmental monitoring and biological research (Shree et al., 2019).
properties
IUPAC Name |
2-propylsulfonyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXQVWWTQINKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfonyl)-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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